2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
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Overview
Description
2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, an indole moiety, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an allyl-substituted precursor.
Attachment of the Chlorophenoxy Group: This step involves the reaction of the triazole intermediate with a chlorophenoxy methylating agent under basic conditions.
Introduction of the Indole Moiety: The final step involves the condensation of the triazole-chlorophenoxy intermediate with an indole derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the indole moiety.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or indole derivatives.
Substitution: Substituted chlorophenoxy derivatives.
Scientific Research Applications
2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent due to its complex structure and functional groups.
Agricultural Chemistry: Possible use as a herbicide or pesticide, leveraging the chlorophenoxy group.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and indole moiety may facilitate binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE
- **2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups and structural motifs, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H21ClN6O2S |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H21ClN6O2S/c1-2-11-30-21(14-32-18-9-7-17(24)8-10-18)27-29-23(30)33-15-22(31)28-26-13-16-12-25-20-6-4-3-5-19(16)20/h2-10,12-13,25H,1,11,14-15H2,(H,28,31)/b26-13+ |
InChI Key |
ICYBYQPORIBAEU-LGJNPRDNSA-N |
Isomeric SMILES |
C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=CNC3=CC=CC=C32)COC4=CC=C(C=C4)Cl |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NN=CC2=CNC3=CC=CC=C32)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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